4-(2-Oxopropyl)pyridine-3-carbonitrile
Description
4-(2-Oxopropyl)pyridine-3-carbonitrile is a pyridine-based compound featuring a cyano group at the 3-position and a 2-oxopropyl substituent at the 4-position. Pyridine-3-carbonitriles are recognized intermediates in synthesizing pharmaceuticals and agrochemicals due to their reactivity and ability to form hydrogen bonds via the cyano group . The 2-oxopropyl moiety may enhance solubility or participate in keto-enol tautomerism, influencing reactivity and intermolecular interactions .
Properties
CAS No. |
23580-77-0 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-(2-oxopropyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c1-7(12)4-8-2-3-11-6-9(8)5-10/h2-3,6H,4H2,1H3 |
InChI Key |
AAVSZDJOPRPCDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=NC=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences and similarities between 4-(2-Oxopropyl)pyridine-3-carbonitrile and analogous compounds:
Key Observations:
- Substituent Effects : The 2-oxopropyl group in 4-(2-Oxopropyl)pyridine-3-carbonitrile distinguishes it from bulkier analogs like A963630, which incorporates a trifluoromethyl group and benzodioxol ring. These substituents significantly alter lipophilicity and electronic properties, impacting solubility and reactivity .
- Ring Planarity : Pyridine rings in most analogs (e.g., compounds in ) exhibit near-planar geometries (r.m.s. deviation ≤ 0.002 Å), suggesting minimal steric distortion. However, dihedral angles between pyridine and aryl substituents vary (45–54°), affecting molecular packing and crystallinity .
- Biological Activity: While 4-(2-Oxopropyl)pyridine-3-carbonitrile lacks direct activity reports, structurally related cyanopyridines with amino or sulfanyl groups (e.g., ) show antimicrobial properties, highlighting the role of substituents in bioactivity.
Crystallographic and Computational Analysis
- Crystallography : Compounds like those in are analyzed using SHELX programs, which refine small-molecule structures with high precision. The planar pyridine rings and substituent orientations are validated via these tools .
- Computational Modeling : Substituent electronic effects (e.g., electron-withdrawing CF3 in A963630) can be modeled to predict reactivity and intermolecular interactions .
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